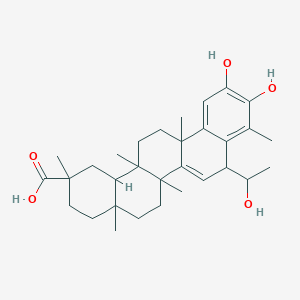

1,2-Cyclohexanediol, 1-acetate, (1R,2S)-rel-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-シクロヘキサンジオール, 1-アセテート, (1R,2S)-rel- は、以下の特性を持つ化学化合物です。

分子式: CHO

分子量: 158.2 g/mol

CAS番号: 111138-43-3

この化合物は、シクロヘキサンジオールのクラスに属し、その立体化学(1R,2S)によって特徴付けられます。科学および産業のさまざまな用途で使用されています。

準備方法

合成経路:: 1,2-シクロヘキサンジオール, 1-アセテート, (1R,2S)-は、いくつかの経路によって合成することができます。一般的な方法の1つは、適切な還元剤(例えば、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム)を用いて対応するケトンを還元することです。反応は以下のとおりです。

ケトン還元1,2-シクロヘキサンジオール, 1-アセテート, (1R,2S)-

工業生産:: 工業生産方法は、大規模な還元プロセス、精製、および単離を含む場合があります。工業規模の合成に関する具体的な詳細は、機密情報であり、容易に入手できない場合があります。

化学反応の分析

1,2-シクロヘキサンジオール, 1-アセテート, (1R,2S)-は、さまざまな化学反応を起こす可能性があります。

酸化: 対応するケトンを形成するために酸化される可能性があります。

還元: 前述のように、還元はジオールの形成につながります。

置換: アセテート基は他の官能基で置換できます。

一般的な試薬と条件:

- 還元:水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)。

- 酸化:クロム酸(H2CrO4)や過マンガン酸カリウム(KMnO4)などの酸化剤。

主な生成物:

- 還元:1,2-シクロヘキサンジオール, 1-アセテート, (1R,2S)-

- 酸化:対応するケトン

4. 科学研究への応用

1,2-シクロヘキサンジオール, 1-アセテート, (1R,2S)-は、さまざまな用途があります。

化学: 有機合成におけるビルディングブロックとして使用されます。

生物学: 潜在的な生物学的活性について調査されています。

医学: 薬理学的特性について研究されています。

産業: ファインケミカルの製造に応用される可能性があります。

科学的研究の応用

1,2-Cyclohexanediol, 1-acetate, (1R,2S)- has diverse applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activities.

Medicine: Studied for pharmacological properties.

Industry: May find applications in the production of fine chemicals.

作用機序

この化合物の正確な作用機序は、特定の用途によって異なります。細胞標的、酵素、または受容体と相互作用し、さまざまな効果をもたらす可能性があります。その正確な作用機序を解明するためには、さらなる研究が必要です。

6. 類似の化合物との比較

1,2-シクロヘキサンジオール, 1-アセテート, (1R,2S)-は、他のシクロヘキサンジオールと比較できますが、その立体化学(1R,2S)が独自の特徴です。

類似の化合物::- 異なる立体化学(例えば、(1S,2R)-rel-)を持つ他のシクロヘキサンジオール

- さまざまな置換基を持つ関連する環状ジオール

法律上の制限により、この化合物の販売は、特定の状況では禁止される場合があります 。アプリケーションに関心のある研究者や業界は、関連する規制を確認する必要があります。

類似化合物との比較

1,2-Cyclohexanediol, 1-acetate, (1R,2S)- can be compared with other cyclohexanediols, but its uniqueness lies in its stereochemistry (1R,2S).

Similar Compounds::- Other cyclohexanediols with different stereochemistry (e.g., (1S,2R)-rel-)

- Related cyclic diols with varying substituents

Remember that due to legal restrictions, the sale of this compound may be prohibited in certain contexts . Researchers and industries interested in its applications should consult relevant regulations.

特性

分子式 |

C8H14O3 |

|---|---|

分子量 |

158.19 g/mol |

IUPAC名 |

[(1R,2S)-2-hydroxycyclohexyl] acetate |

InChI |

InChI=1S/C8H14O3/c1-6(9)11-8-5-3-2-4-7(8)10/h7-8,10H,2-5H2,1H3/t7-,8+/m0/s1 |

InChIキー |

GCPZLJNKHNJVGF-JGVFFNPUSA-N |

異性体SMILES |

CC(=O)O[C@@H]1CCCC[C@@H]1O |

正規SMILES |

CC(=O)OC1CCCCC1O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12103142.png)

![CarbaMicacid,[2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI)](/img/structure/B12103150.png)

![Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride](/img/structure/B12103170.png)

![sodium;[5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12103207.png)

![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)

![[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride](/img/structure/B12103216.png)

![2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12103220.png)